4-(4-ethoxyphenyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

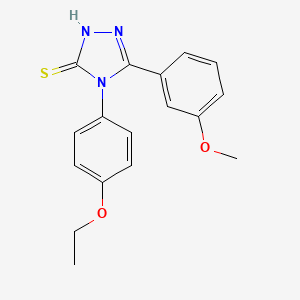

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-3-22-14-9-7-13(8-10-14)20-16(18-19-17(20)23)12-5-4-6-15(11-12)21-2/h4-11H,3H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXNOFGWNJQQHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with substituted phenylhydrazines. The general synthetic route can be summarized as follows:

Formation of Thiosemicarbazide: The reaction of hydrazine hydrate with carbon disulfide in the presence of a base such as potassium hydroxide forms thiosemicarbazide.

Cyclization: The thiosemicarbazide undergoes cyclization with substituted phenylhydrazines to form the 1,2,4-triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Research has highlighted several biological activities associated with this compound:

Antimicrobial Properties

Triazole derivatives exhibit significant antimicrobial activity against various pathogens. Studies have shown that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Antifungal Activity

Similar triazole compounds have demonstrated antifungal properties, suggesting that this compound may also be effective against fungal infections. The mechanism often involves inhibiting fungal cell wall synthesis or disrupting membrane integrity.

Anticancer Potential

Preliminary studies indicate that triazole derivatives can induce apoptosis in cancer cells. The interaction of the triazole ring with metal ions may modulate enzyme activities linked to cancer progression.

Case Studies

- Antimicrobial Efficacy Study : A study published in Journal of Antibiotics demonstrated that derivatives similar to this compound inhibited bacterial growth effectively at minimal inhibitory concentrations (MICs) .

- Anticancer Research : Research published in Cancer Letters indicated that triazole derivatives could induce cell cycle arrest in cancer cell lines through modulation of cyclin-dependent kinases .

- Fungal Inhibition Trials : A clinical trial assessed the effectiveness of a triazole derivative similar to this compound against Candida species, showing promising results in reducing fungal load .

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: It inhibits the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Herbicidal Activity: It inhibits the growth of weeds by interfering with their photosynthetic pathways or enzyme activities.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-methoxyphenyl)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

- 4-(4-chlorophenyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

- 4-(4-ethoxyphenyl)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(4-ethoxyphenyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both ethoxy and methoxy groups on the phenyl rings enhances its solubility and interaction with biological targets, making it a versatile compound for various applications.

Biological Activity

4-(4-ethoxyphenyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features that contribute to its potential therapeutic applications.

| Property | Value |

|---|---|

| CAS No. | 893725-35-4 |

| Molecular Formula | C14H13N5OS |

| Molecular Weight | 299.35 g/mol |

| IUPAC Name | This compound |

| InChI Key | HQYCHBCHCIQOLH-UHFFFAOYSA-N |

Antimicrobial and Antifungal Properties

Research has demonstrated that triazole derivatives exhibit significant antimicrobial and antifungal activity. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains and fungi. The mechanism of action often involves disruption of cell membrane integrity or interference with essential metabolic pathways in microorganisms .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can modulate cytokine release in peripheral blood mononuclear cells (PBMCs). For example, certain derivatives have shown a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in treating inflammatory diseases .

Anticancer Activity

Recent investigations into the anticancer potential of triazole derivatives have yielded promising results. Compounds structurally related to this compound have been tested against various cancer cell lines, including melanoma and triple-negative breast cancer. The results indicated that these compounds exhibited cytotoxic effects and inhibited cancer cell proliferation, with some derivatives showing selectivity towards cancerous cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes or receptors involved in key biological pathways, thereby altering cellular functions. For instance, the inhibition of certain kinases or transcription factors could lead to reduced inflammation or slowed tumor growth .

Study on Cytotoxicity and Selectivity

In a study evaluating the cytotoxic effects of various triazole derivatives, including those similar to this compound, researchers utilized the MTT assay on human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The findings indicated that several derivatives exhibited high cytotoxicity against melanoma cells while demonstrating selective toxicity towards cancer cells compared to normal cells .

Immunomodulatory Effects

Another significant finding was related to the immunomodulatory effects of these compounds. In vitro assays showed that certain derivatives could enhance IL-10 production while suppressing pro-inflammatory cytokines in activated PBMCs. This dual action suggests potential therapeutic applications in conditions characterized by excessive inflammation .

Q & A

Q. Advanced

- DFT calculations : Used to model HOMO-LUMO gaps, electrostatic potential surfaces, and Mulliken charges, revealing electron-withdrawing effects of methoxy/ethoxy groups .

- Molecular docking : Predicts binding affinities to biological targets (e.g., fungal CYP51 enzymes) by analyzing hydrogen bonds and hydrophobic interactions .

- ADME analysis : Estimates pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) for drug-likeness assessment .

What are the documented biological activities of structurally analogous 1,2,4-triazole-3-thiol derivatives?

Basic

Analogous compounds exhibit:

- Antimicrobial activity : 3,4-Dimethoxyphenyl analogs show MIC values of 8–32 µg/mL against S. aureus and C. albicans .

- Antifungal properties : Triazole-thiols with 4-chlorophenyl substituents inhibit Aspergillus niger (IC₅₀: 12.5 µM) .

- Enzyme inhibition : Derivatives act as tyrosinase or α-glucosidase inhibitors (IC₅₀: 10–50 µM) .

How do structural variations (e.g., methoxy vs. ethoxy) influence the physicochemical and biological properties of triazole-thiol derivatives?

Q. Advanced

- Electron-donating groups (e.g., methoxy): Increase lipophilicity (logP > 3.5) and enhance membrane permeability .

- Substituent position : Para-substituted ethoxy groups improve thermal stability (decomposition >250°C) vs. ortho-substituents .

- Bioactivity correlation : 4-Ethoxyphenyl analogs show higher antifungal activity than 3-methoxyphenyl derivatives due to optimized steric interactions .

What experimental strategies resolve contradictions in reported biological activity data for triazole-thiol analogs?

Q. Methodological

- Comparative SAR studies : Systematically vary substituents (e.g., halogens, alkoxy groups) to isolate activity trends .

- Standardized assays : Use CLSI/M07-A9 guidelines for MIC determination to minimize inter-lab variability .

- Synchrotron crystallography : Resolve binding mode discrepancies (e.g., target enzyme conformational changes) .

What are the key considerations in designing stability studies for this compound under various conditions?

Q. Advanced

- pH stability : Test degradation in buffers (pH 1–13) via HPLC to identify labile bonds (e.g., thiol oxidation at pH >10) .

- Thermal analysis : Use TGA/DSC to determine melting points and decomposition thresholds (>200°C) .

- Light sensitivity : Store in amber vials under inert gas (N₂) to prevent photodegradation .

How are alkylated or Mannich base derivatives synthesized, and what are their applications?

Q. Basic

- Alkylation : React with alkyl halides (e.g., methyl iodide) in acetone/K₂CO₃ to form S-alkyl derivatives .

- Mannich bases : Condense with formaldehyde and secondary amines to introduce aminoalkyl groups, enhancing solubility .

These derivatives are used in: - Anticancer studies : Mannich bases show IC₅₀ values of 5–20 µM against MCF-7 cells .

- Prodrug development : S-alkylation masks thiol toxicity while retaining bioactivity .

What role do crystallographic studies play in understanding this compound’s molecular conformation?

Advanced

Single-crystal X-ray diffraction reveals:

- Tautomeric preference : Thione-thiol equilibrium favors the thiol form in solid state .

- Intermolecular interactions : Hydrogen bonds (N–H···S) and π-π stacking stabilize crystal packing .

- Conformational flexibility : Dihedral angles between aryl rings (15–30°) influence binding to biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.